Selcopintide (acetate)
Description
Origin and Derivation of Selcopintide (Acetate)
Selcopintide (acetate), also identified as Cpne7-DP acetate (B1210297), is a synthetically produced peptide. glpbio.com It is a fragment derived from the human Copine 7 (CPNE7) protein, specifically corresponding to the amino acid sequence 344-353. glpbio.commedchemexpress.commedchemexpress.combiocompare.commedchemexpress.eu The parent protein, CPNE7, is a member of the copine family of calcium-dependent, phospholipid-binding proteins and is notably secreted by pre-ameloblasts, which are cells involved in enamel formation. nih.gov
The peptide itself consists of a ten-amino-acid sequence: Lys-Tyr-Lys-Gln-Lys-Arg-Arg-Ser-Tyr-Lys (KYKQKRRSYK). medchemexpress.eunih.govresearchgate.netnih.gov The acetate salt form of Selcopintide is often utilized in research, as it typically offers improved water solubility and stability compared to its free peptide form. medchemexpress.com The synthesis is commonly achieved through solid-phase peptide synthesis (SPPS) protocols.
Table 1: Properties of Selcopintide (Acetate)
| Property | Value |
|---|---|
| Molecular Formula | C64H109N21O17 medchemexpress.eu |
| Molecular Weight | ~1444.7 g/mol |
| Amino Acid Sequence | KYKQKRRSYK medchemexpress.eunih.govresearchgate.netnih.gov |
| Source | Synthetic, derived from human CPNE7 protein medchemexpress.comnih.gov |
Academic Significance in Regenerative Sciences
The academic significance of Selcopintide (acetate) is primarily rooted in its demonstrated ability to promote the regeneration of dental tissues. Research has shown that it can effectively stimulate the formation of true dentin, the hard tissue that forms the bulk of a tooth. medchemexpress.commedchemexpress.com
The mechanism behind this regenerative capacity involves the peptide's ability to penetrate odontoblastic cells and upregulate key odontoblast marker genes, such as dentin sialophosphoprotein (DSPP) and Nestin. glpbio.commedchemexpress.commedchemexpress.combiocompare.commedchemexpress.eu This upregulation mimics the biological activity of the full-length CPNE7 protein, inducing the differentiation of pulp cells into odontoblast-like cells and promoting the formation of new dentin with a natural tubular structure. medchemexpress.commedchemexpress.eu This is a notable distinction from some growth factors that may induce irregular calcification.
Beyond dentin regeneration, the scope of Selcopintide research has expanded to include periodontal regeneration. nih.govcolab.wsbohrium.com Studies have investigated its effects on the various components of the periodontium, which includes the cementum, periodontal ligament (PDL), and alveolar bone. Preclinical in vivo studies, often using beagle dog models with surgically created defects, have shown promising results. nih.govcolab.wsbohrium.com Research indicates that Selcopintide can influence the proliferation and differentiation of cementoblasts and periodontal ligament cells (PDLCs). colab.wsbohrium.com It has been observed to upregulate the expression of marker genes associated with periodontal tissue formation, including periostin (POSTN), cementum attachment protein (CAP), and bone sialoprotein (BSP). colab.wsbohrium.com Histological analyses from these studies suggest that treatment with Selcopintide can lead to enhanced periodontal ligament attachment and increased formation of new cementum and alveolar bone. nih.govcolab.wsbohrium.com
Table 2: Key Research Findings on Selcopintide's Regenerative Potential
| Area of Research | Key Findings | Supporting Evidence |
|---|---|---|
| Dentin Regeneration | Promotes differentiation of odontoblast-like cells and formation of tubular dentin. medchemexpress.com | Upregulates odontoblast marker genes DSPP and Nestin in in vitro and in vivo models. glpbio.commedchemexpress.commedchemexpress.combiocompare.commedchemexpress.eu |
| Periodontal Regeneration | Enhances formation of new cementum, alveolar bone, and organized periodontal ligament fibers. nih.govcolab.wsbohrium.com | Upregulates expression of POSTN, CAP, DMP1, and BSP in in vitro studies; regenerates the periodontal complex in in vivo animal models. colab.wsbohrium.com |
Mentioned Compounds
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Selcopintide (acetate) |
| Copine 7 (CPNE7) |
| Dentin Sialophosphoprotein (DSPP) |
| Nestin |
| Periostin (POSTN) |
| Cementum Attachment Protein (CAP) |
| Dentin Matrix Protein 1 (DMP1) |
| Bone Sialoprotein (BSP) |
| Enamel Matrix Derivative (EMD) |
| Platelet-derived Growth Factor (PDGF) |
| Fibroblast Growth Factor |
| Bone Morphogenetic Protein (BMP) |
| Hyaluronic Acid |
| Trifluoroacetic acid (TFA) |
| Acetonitrile (B52724) |
| β-tricalcium phosphate (B84403) (β-TCP) |
Structure
2D Structure
Properties
Molecular Formula |
C64H109N21O17 |
|---|---|
Molecular Weight |
1444.7 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C62H105N21O15.C2H4O2/c63-27-5-1-11-40(67)51(88)81-47(33-36-17-21-38(85)22-18-36)57(94)78-42(13-3-7-29-65)53(90)79-45(25-26-50(68)87)56(93)75-41(12-2-6-28-64)52(89)76-43(15-9-31-73-61(69)70)54(91)77-44(16-10-32-74-62(71)72)55(92)83-49(35-84)59(96)82-48(34-37-19-23-39(86)24-20-37)58(95)80-46(60(97)98)14-4-8-30-66;1-2(3)4/h17-24,40-49,84-86H,1-16,25-35,63-67H2,(H2,68,87)(H,75,93)(H,76,89)(H,77,91)(H,78,94)(H,79,90)(H,80,95)(H,81,88)(H,82,96)(H,83,92)(H,97,98)(H4,69,70,73)(H4,71,72,74);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-;/m0./s1 |
InChI Key |
LQIHNIPTIHLTKR-HDKZLILXSA-N |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O |
Origin of Product |
United States |
Molecular and Structural Investigations
Amino Acid Sequence and Primary Structure Analysis
The primary structure of a protein or peptide is its linear sequence of amino acids, linked by peptide bonds. nih.govjackwestin.comwikipedia.orgkhanacademy.org Selcopintide is a decapeptide, meaning it is composed of a chain of ten amino acids. medchemexpress.commedchemexpress.comnih.gov The specific sequence is Lys-Tyr-Lys-Gln-Lys-Arg-Arg-Ser-Tyr-Lys. medchemexpress.com This sequence is fundamental to its biological activity.
The primary structure dictates the peptide's basic chemical properties. For the acetate (B1210297) salt form, the molecular formula is C₆₄H₁₀₉N₂₁O₁₇, with a corresponding molecular weight of approximately 1444.68 g/mol . caltagmedsystems.demedchemexpress.commedchemexpress.comchemscene.com Analysis of a peptide's primary structure can be confirmed using methods like mass spectrometry to verify its molecular weight and Edman degradation to sequence the amino acids one by one from the N-terminus. libretexts.org
Table 1: Amino Acid Sequence of Selcopintide This interactive table details the 10-amino-acid sequence of Selcopintide.
| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) |
|---|---|---|
| 1 | Lys | K |
| 2 | Tyr | Y |
| 3 | Lys | K |
| 4 | Gln | Q |
| 5 | Lys | K |
| 6 | Arg | R |
| 7 | Arg | R |
| 8 | Ser | S |
| 9 | Tyr | Y |
Conformational Dynamics and Secondary Structure Confirmation
Beyond the linear sequence, a peptide's function is determined by its three-dimensional shape. This is described by its secondary, tertiary, and quaternary structures. nih.gov Secondary structures are regular, repeating conformations of the peptide backbone, such as α-helices and β-pleated sheets, which are stabilized by hydrogen bonds. khanacademy.org
Short peptides like Selcopintide are often highly flexible and may not adopt a single, stable secondary structure in solution. duke.edu Instead, they exist as a dynamic ensemble of conformations. rsc.orgpnas.org Their structure can be influenced by the surrounding environment, such as the solvent, pH, and temperature. americanpeptidesociety.orgnih.gov This conformational flexibility can be crucial for enabling the peptide to interact with and bind to its biological targets. pnas.org The study of these rapid structural fluctuations, known as conformational dynamics, is essential for understanding how the peptide functions at a molecular level. pnas.org
Circular Dichroism (CD) spectroscopy is a primary analytical technique used to investigate the secondary structure of peptides and proteins. americanpeptidesociety.orgcreative-proteomics.comnih.gov The method measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, including the peptide backbone. nih.gov
Different types of secondary structures produce distinct CD spectra in the far-UV range (typically 185-250 nm). creative-proteomics.compnas.org
α-helices characteristically show strong negative bands around 222 nm and 208 nm, and a positive band around 190 nm. americanpeptidesociety.org
β-sheets typically exhibit a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org
Random coils or disordered structures lack a defined secondary structure and result in a spectrum with a negative band near 200 nm. americanpeptidesociety.orgcreative-proteomics.com
To analyze a peptide like Selcopintide, it would be dissolved in a suitable buffer and its CD spectrum recorded. creative-proteomics.com By applying algorithms that compare the experimental spectrum to a reference database of spectra from proteins with known structures, the relative proportions of α-helix, β-sheet, and random coil can be estimated. americanpeptidesociety.orgnih.gov This technique is also highly sensitive to conformational changes, making it valuable for studying how the peptide's structure changes in response to different conditions or upon binding to other molecules. americanpeptidesociety.orgnih.gov
Relationship to Human CPNE7 Protein Fragment Functionality
The specific amino acid sequence of Selcopintide is not arbitrary; it is derived from a functional fragment of a human protein. medchemexpress.com Selcopintide corresponds to the 10-amino-acid residue sequence from position 344-353 of the human Copine 7 protein (hCPNE7). medchemexpress.commedchemexpress.commedchemexpress.com
The CPNE7 protein is a calcium-dependent, membrane-binding protein that plays a significant role in dentin regeneration by stimulating the differentiation of odontoblasts (dentin-forming cells). nih.gov Research has shown that Selcopintide effectively mimics the in vitro effects of the full CPNE7 protein. caltagmedsystems.demedchemexpress.commedchemexpress.com It functions by upregulating key odontoblast marker genes, such as Dentin Sialophosphoprotein (DSPP) and Nestin. medchemexpress.commedchemexpress.com
Studies have demonstrated that Selcopintide can directly penetrate odontoblastic cells and promote the formation of dentin-like tissue, indicating it retains the crucial functionality of the parent protein's active domain. medchemexpress.commedchemexpress.com This direct relationship between Selcopintide's primary structure and the function of the hCPNE7 fragment is a clear example of how short, synthetic peptides can be designed to replicate the biological activity of larger, more complex proteins. nih.govbourgognefranchecomte.cci.fr More recent investigations have also highlighted its potential in promoting the regeneration of other periodontal tissues. nih.gov
Mechanistic Pathways and Biological Targets
Cellular Uptake and Odontoblast Penetration Mechanisms
Selcopintide has been shown to directly penetrate odontoblastic cells, such as the MDPC-23 cell line. medchemexpress.commedchemexpress.eumedchemexpress.com The mechanism of cellular entry for the full-length CPNE7 protein, which Selcopintide mimics, involves interaction with specific cell surface components. Research on CPNE7 indicates that it is secreted by preameloblasts and then translocates into differentiating odontoblasts. nih.gov This internalization process is mediated primarily by caveolae, which are small invaginations of the plasma membrane. dntb.gov.ua
Studies on CPNE7 have identified Nucleolin as a cell surface receptor. nih.govdntb.gov.uasnu.ac.kr CPNE7 acts as a ligand, binding to Nucleolin located in lipid rafts on the cell surface of preodontoblasts. dntb.gov.uasnu.ac.kr This interaction facilitates the internalization of CPNE7. dntb.gov.uasnu.ac.kr The CPNE7-Nucleolin complex is then transported to the nucleus, where it can modulate gene expression. snu.ac.kr Given that Selcopintide is a functional fragment of CPNE7, it is plausible that it utilizes a similar mechanism for cellular entry, although further research specifically on the peptide is needed to confirm the exact pathway.
Regulation of Odontoblast Marker Genes
A primary function of Selcopintide is the upregulation of key odontoblast marker genes, which is critical for promoting the differentiation of odontoblast-like cells and the formation of dentin-like tissue. medchemexpress.com
Selcopintide has been demonstrated to upregulate the expression of Dentin Sialophosphoprotein (DSPP). medchemexpress.commedchemexpress.com In vitro studies have shown that Selcopintide increases the promoter activity of the dspp gene in a dose-dependent manner in odontoblastic cells. medchemexpress.commedchemexpress.eumedchemexpress.com This effect mirrors the function of the full-length CPNE7 protein, which also promotes the expression of DSPP. nih.gov Mechanistically, CPNE7 has been shown to bind to the Dspp promoter region and regulate its transcription. snu.ac.kr The interaction of the internalized CPNE7-Nucleolin complex is involved in the control of Dspp expression. nih.gov Furthermore, the upregulation of Dspp expression by CPNE7 is linked to the process of ciliogenesis, where the protein Ift88, a component of primary cilia, plays a role in promoting Dspp expression. dntb.gov.uasnu.ac.kr
In addition to DSPP, Selcopintide also upregulates the expression of Nestin, another important odontoblast marker gene. medchemexpress.commedchemexpress.com Nestin is an intermediate filament protein associated with progenitor cells and is expressed during odontoblast differentiation. dntb.gov.ua The full-length CPNE7 protein has been shown to upregulate Nestin expression, which is associated with the elongation of the odontoblast process, a critical step in dentin formation. dntb.gov.ua This effect is linked to CPNE7-induced autophagy. dntb.gov.ua
Molecular Signaling Pathways Induced by Selcopintide (Acetate)
As a mimetic of a key fragment of CPNE7, the signaling pathways induced by Selcopintide are understood through the actions of the full-length protein. CPNE7 is initially upregulated by the Transforming Growth Factor-beta (TGF-β)/Bone Morphogenetic Protein (BMP) signaling pathway in the dental epithelium. nih.gov Following its secretion, CPNE7 acts as a diffusible signaling molecule. nih.gov
Upon binding to its receptor, Nucleolin, on the surface of preodontoblasts, CPNE7 initiates a cascade of intracellular events. nih.govdntb.gov.uasnu.ac.kr The internalization via caveolae-mediated endocytosis is a critical step. dntb.gov.uasnu.ac.kr Inside the cell, the CPNE7-Nucleolin complex translocates to the nucleus to directly influence gene transcription, notably of Dspp. nih.govsnu.ac.kr
Furthermore, CPNE7 has been found to induce autophagy in both pre-odontoblasts and mature odontoblasts. dntb.gov.uafrontiersin.org This process is characterized by an increase in the autophagy marker LC3-II and the formation of autophagosomes. dntb.gov.ua The induction of autophagy by CPNE7 appears to be independent of the mTOR pathway, as p-mTOR levels were shown to increase in the presence of CPNE7, unlike with the autophagy inducer rapamycin. frontiersin.org This CPNE7-induced autophagy is linked to the upregulation of odontoblast differentiation markers and the promotion of dentin formation. dntb.gov.uafrontiersin.org
Another key pathway influenced by CPNE7 is ciliogenesis. The protein promotes the formation of primary cilia by affecting the expression of cilium components such as Kif3a and Ift88. snu.ac.kr The upregulation of Ift88, in turn, promotes the expression of Dspp. dntb.gov.uasnu.ac.kr This suggests a CPNE7-Nucleolin complex-primary cilia-Dspp signaling axis in odontoblast differentiation. snu.ac.kr
Interaction with CPNE7 Protein and Mimetic Activity
Selcopintide is a synthetic peptide that corresponds to a 10-amino acid fragment of the human CPNE7 protein. medchemexpress.commedchemexpress.com Its primary function is to highly reproduce the in vitro and in vivo effects of the full-length CPNE7 protein. medchemexpress.commedchemexpress.eumedchemexpress.com By mimicking this specific bioactive region, Selcopintide effectively upregulates odontoblast marker genes like DSPP and Nestin, thereby promoting dentin regeneration. medchemexpress.com Research has shown that treatment with the CPNE7-derived peptide can result in the formation of tertiary dentin with a tubular structure. nih.gov
Exploration of Broader Pathway Engagements (e.g., Membrane Transporter/Ion Channel, Neuronal Signaling)
Several sources indicate that Selcopintide's biological activities are associated with membrane transporter/ion channel and neuronal signaling pathways. medchemexpress.commedchemexpress.eumedchemexpress.com Specifically, it has been categorized as targeting calcium channels. medchemexpress.eu However, detailed mechanistic studies elucidating the direct interaction of Selcopintide with specific ion channels or its precise role in neuronal signaling are not extensively available in the reviewed literature. The connection may be indirect, stemming from the downstream consequences of the primary signaling pathways it initiates, such as changes in ion homeostasis resulting from the modulation of odontoblast differentiation and activity.
Preclinical Research Methodologies and Efficacy Assessment
In Vitro Experimental Models
In vitro studies provide a controlled environment to investigate the direct cellular and molecular effects of Selcopintide (acetate).
The MDPC-23 cell line, derived from fetal mouse molar papillae, is a cornerstone for in vitro studies of Selcopintide (acetate). medchemexpress.comnih.gov These cells are classified as odontoblast-like, meaning they can be prompted to differentiate into cells that resemble odontoblasts, the natural producers of dentin. nih.govresearchgate.netplos.org Their ability to form multilayered nodules and exhibit high alkaline phosphatase activity makes them a suitable model for studying dentinogenesis. nih.gov Research has shown that Selcopintide (acetate) can directly penetrate these odontoblastic cells, initiating the processes required for dentin regeneration. medchemexpress.commedchemexpress.com
To understand how Selcopintide (acetate) influences odontoblast differentiation at a molecular level, researchers employ techniques like quantitative polymerase chain reaction (qPCR) and immunofluorescence. These methods measure the expression of specific genes and proteins that are markers for odontoblast activity.
Key markers include Dentin Sialophosphoprotein (DSPP) and Nestin. medchemexpress.commedchemexpress.com DSPP is a critical protein in dentin formation, and its expression is a hallmark of differentiated odontoblasts. nih.govnih.govmdpi.comnih.gov Nestin is another protein associated with odontoblasts. nih.gov Studies have demonstrated that Selcopintide (acetate) significantly upregulates the mRNA expression of both DSPP and Nestin in human dental pulp cells, mirroring the effects of the full-length CPNE7 protein from which it is derived. medchemexpress.commedchemexpress.comresearchgate.net This upregulation is a key indicator of the compound's potential to drive the differentiation of precursor cells into functional odontoblasts.
Other genes monitored during odontoblast differentiation include Dentin Matrix Protein 1 (DMP1), Collagen Type I Alpha 1 (COL1A1), and Alkaline Phosphatase (ALP), which are involved in the early and late stages of dentin matrix formation and mineralization. plos.orgmdpi.comresearchgate.net
Promoter activity assays, specifically using a luciferase reporter system, are utilized to confirm that Selcopintide (acetate) directly influences the transcription of key odontogenic genes. researchgate.net The dspp gene has a specific promoter region that controls its expression. By linking this promoter to a luciferase gene, scientists can measure the amount of light produced, which corresponds to the level of promoter activity. Research has shown that Selcopintide (acetate) increases dspp promoter activity in a dose-dependent manner in MDPC-23 cells, providing strong evidence that it directly stimulates the genetic machinery responsible for dentin production. medchemexpress.commedchemexpress.com
To bridge the gap between two-dimensional cell cultures and the complex environment of a living organism, advanced in vitro systems like three-dimensional (3D) cell cultures are employed. These systems, which can involve layering cell sheets or using scaffolds, better mimic the natural structure of dental tissues. nii.ac.jp They are valuable for conducting mechanistic bridging studies that compare gene expression levels, such as DSPP and Nestin, in a more physiologically relevant context before moving to animal models. This approach helps to refine understanding of the compound's efficacy and mechanism of action in a controlled yet more complex setting.
In Vivo Animal Model Studies
In vivo studies are essential to evaluate the safety and efficacy of a new compound in a whole, living organism before it can be considered for human trials. nih.gov
Rodent models, particularly immunocompromised mice, are frequently used in early-stage in vivo research for dentin regeneration. medchemexpress.commedchemexpress.com These models are well-established and allow for the creation of standardized dentinal defects. medchemexpress.commedchemexpress.com For instance, researchers can subcutaneously transplant human dental pulp cells mixed with Selcopintide (acetate) in a fibrin (B1330869) gel into these mice to observe the formation of dentin-like tissue. medchemexpress.commedchemexpress.com
Larger animal models, such as beagle dogs, are used in more advanced preclinical studies to create more clinically relevant defect models, such as Class II furcation defects or one-wall intrabony defects. nih.govbohrium.comcolab.wsresearchgate.net These studies provide critical information on how Selcopintide (acetate) performs in a more complex biological system, assessing its ability to promote the regeneration of not just dentin but the entire periodontal complex, including the periodontal ligament and alveolar bone. nih.govbohrium.comcolab.ws The selection of an appropriate animal model is crucial for generating translatable data for potential clinical applications. plos.orgmdpi.com
Detailed Research Findings
| Methodology | Model System | Key Findings | Reference |
|---|---|---|---|
| Cell Penetration | MDPC-23 Odontoblast-like Cells | Selcopintide (acetate) directly penetrates odontoblastic cells. | medchemexpress.commedchemexpress.com |
| Gene Expression (qPCR) | Human Dental Pulp Cells (hDPCs) | Upregulates odontoblast marker genes, specifically DSPP and Nestin. | medchemexpress.commedchemexpress.com |
| Promoter Activity Assay | MDPC-23 Cells | Increases dspp promoter activity in a dose-dependent manner. | medchemexpress.commedchemexpress.com |
| In Vivo Tissue Formation | Immunocompromised Mice (subcutaneous transplantation with hDPCs) | Promotes the formation of dentin-like tissue. | medchemexpress.commedchemexpress.com |
| In Vivo Dentin Regeneration | Rodent Models (shallow and deep cavity) | Promotes the regeneration of tubular dentin and occlusion of dentinal tubules. | medchemexpress.commedchemexpress.com |
| Periodontal Regeneration | Beagle Dog (Class II furcation defects) | Demonstrated significant regenerative potential in periodontal tissues. | nih.gov |
| Periodontal Tissue Regeneration | Beagle Dog (Chronic one-wall intrabony defects) | Influenced proliferation and differentiation of cementoblasts and periodontal ligament cells; upregulated POSTN, CAP, DMP1, and BSP genes. | bohrium.comcolab.ws |
Assessment of Dentin-Like Tissue Formation and Regeneration
The evaluation of Selcopintide's regenerative capacity involves sophisticated imaging and tissue analysis techniques to quantify and characterize newly formed hard tissues.
Micro-computed tomography (micro-CT) is a non-destructive, three-dimensional imaging technique used to analyze the volume and structure of regenerated hard tissue in preclinical models. scielo.br It allows for the quantification of parameters like new bone volume (NBV) over time. nih.govresearchgate.net While micro-CT provides excellent visualization of mineralized tissue, its resolution can make it challenging to distinguish porous, newly formed osteodentin from un-obliterated canals, which can sometimes be more clearly differentiated with histology. frontiersin.org
In a study using a beagle dog model with surgically created class II furcation defects, micro-CT was used to assess new bone formation at 6 and 12 weeks post-treatment. nih.govresearchgate.net The groups treated with Selcopintide (GTR/SCPT) showed significantly greater new bone volume compared to the control group. nih.gov
Table 1: Micro-CT Analysis of New Bone Volume (NBV) at 6 Weeks Data sourced from a study on class II furcation defects in a beagle dog model. nih.gov
| Treatment Group | Mean NBV (%) | Standard Deviation | Statistical Significance (vs. Control) |
| Control | - | - | - |
| GTR | 28.55 | 19.33 | Not Significant |
| GTR/EMD | 28.91 | 12.53 | Not Significant |
| GTR/SCPT2 (2 mg/ml) | 38.49 | 16.41 | p < 0.05 |
| GTR/SCPT4 (4 mg/ml) | 48.24 | 17.20 | p < 0.05 |
Histological analysis provides microscopic confirmation of tissue regeneration, revealing cellular details and the structural organization of the new tissue. bohrium.com In preclinical studies of Selcopintide, tissue specimens are decalcified, embedded, sectioned, and stained to be examined under a microscope. researchgate.net This allows for the identification of regenerated cementum, organized periodontal ligaments, and bone-like structures. nih.govresearchgate.net
Histomorphometric analysis involves taking precise measurements from these histological sections to quantify regenerative outcomes. researchgate.net Parameters often include new bone area (NBA), new cementum length (NCL), and the length of epithelial and connective tissues. researchgate.net Studies have shown that in animal models, Selcopintide treatment leads to the formation of a regenerated periodontal complex. bohrium.comcolab.ws The newly formed periodontal ligament-like fibers were observed to be arranged perpendicularly to the new cementum and bone, mimicking the natural structure of Sharpey's fibers. bohrium.comcolab.ws Histological results from a beagle dog study showed that specimens treated with Selcopintide displayed better-organized periodontal ligaments and improved cementum formation. nih.govresearcher.life The higher concentration of Selcopintide resulted in the greatest amount of new cementum. nih.govresearcher.life
Table 2: Histomorphometric Analysis of New Bone Area (NBA) at 6 and 12 Weeks Data from a study on class II furcation defects in a beagle dog model. nih.gov
| Treatment Group | Mean NBA (%) at 6 Weeks | Mean NBA (%) at 12 Weeks | Statistical Significance (vs. Control) |
| Control | - | - | - |
| GTR/SCPT4 (4 mg/ml) | 40.83 | 43.35 | p = 0.0171 (at 6 weeks), p = 0.0047 (at 12 weeks) |
Evaluation of Dentinal Tubule Occlusion
A key proposed mechanism for Selcopintide is its ability to promote the formation of new tubular dentin, thereby occluding exposed dentinal tubules. medchemexpress.commedchemexpress.com This is a critical outcome for treating conditions like dentin hypersensitivity, which is explained by the hydrodynamic theory where fluid movement in open tubules causes pain. scielo.br
The primary method for evaluating dentinal tubule occlusion is scanning electron microscopy (SEM). researchgate.net In preclinical studies, SEM analysis has shown that in Selcopintide-treated groups, dentinal tubules are occluded by the deposition of peritubular dentin. researchgate.net Research confirms that Selcopintide promotes the regeneration of tubular dentin and the occlusion of the dentinal tubule surface in both shallow and deep cavity models. medchemexpress.comresearchgate.netresearchgate.net
Methodological Rigor in Animal Studies (e.g., Blinded, Randomized Designs, Sham Controls, Power Analysis)
To ensure the generation of scientifically valid and reproducible data, preclinical animal studies investigating Selcopintide must adhere to rigorous experimental design principles. nih.gov Methodological rigor is crucial to minimize bias and avoid the overestimation of treatment effects. arriveguidelines.org
Key components of a robust study design include:
Randomization : Animals are randomly assigned to treatment and control groups to prevent selection bias. nih.gov Block randomization is a recommended method. In one study on beagle dogs, defects were unilaterally and randomly assigned to one of five treatment groups. researchgate.netresearcher.life
Blinding : Investigators and analysts should be unaware of the treatment allocation during the experiment and, especially, during outcome assessment. arriveguidelines.org This is particularly important for subjective evaluations like reading histological slides. arriveguidelines.org Studies have utilized blinded examiners for performing statistical analyses to ensure impartiality. nih.govresearchgate.net
Controls : The inclusion of appropriate control groups is fundamental. nih.gov For Selcopintide studies, this often includes a "no treatment" control and a sham control, where the delivery vehicle (e.g., fibrin gel) is applied without the peptide.
Power Analysis : A statistical power analysis is conducted before the study to determine the minimum number of animals required to detect a statistically significant effect if one exists. For instance, a power analysis determined that a minimum of six beagle dogs was necessary for a study on periodontal regeneration. researchgate.net
Optimization of Experimental Variables (e.g., Delivery Vehicles, Defect Depth)
The efficacy of Selcopintide can be influenced by several experimental variables that must be optimized.
Delivery Vehicles : Selcopintide requires a carrier to be delivered and retained at the defect site. A fibrin gel has been used as a delivery vehicle for subcutaneous transplantation models. medchemexpress.commedchemexpress.com Other studies have employed a guided tissue regeneration (GTR) approach, using a combination of a collagenated bone substitute and a collagen membrane as a delivery system. nih.govresearchgate.net
Defect Depth : The regenerative potential of Selcopintide has been evaluated in different clinically relevant scenarios, including both shallow and deep cavity models, to assess its effectiveness across varying degrees of tissue damage. medchemexpress.com
Concentration : Preclinical studies have tested multiple concentrations of Selcopintide to identify an optimal therapeutic window. In a study using a GTR delivery system, concentrations of 2 mg/ml and 4 mg/ml were tested, with results indicating that the higher concentration did not significantly increase new bone volume but did result in the greatest amount of new cementum formation. nih.gov Another study in a one-wall intrabony defect model tested concentrations of 50 μ g/0.1 mL, 100 μ g/0.1 mL, and 250 μ g/0.1 mL. colab.ws
Statistical Methods for Time-Dependent Dentin Regeneration Data (e.g., Mixed-Effects Models, Kaplan-Meier Analysis)
The analysis of data from Selcopintide studies requires appropriate statistical methods to accurately interpret the results, especially for data collected over time.
Longitudinal Data Analysis : For time-dependent data, such as weekly micro-CT scans, mixed-effects models are recommended. These models can account for repeated measurements on the same subjects and the inherent variability between individuals.
Time-to-Event Analysis : Kaplan-Meier analysis is a suitable method for analyzing time-to-regeneration endpoints.
Group Comparisons : For comparing multiple treatment groups at specific time points, methods like one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Tukey's multiple comparison test) are commonly used, assuming the data meets the necessary assumptions like normal distribution, which can be checked using tests like the Shapiro-Wilk test. nih.govresearchgate.net
Non-Parametric Tests : In cases with small sample sizes or data that does not follow a normal distribution, non-parametric tests such as the Wilcoxon signed-rank test are employed. To enhance reproducibility, it is crucial to report not only p-values but also confidence intervals and effect sizes.
Synthesis, Purification, and Formulation for Research Applications
Solid-Phase Peptide Synthesis (SPPS) Protocols
The primary method for producing Selcopintide for research applications is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com This approach facilitates the removal of excess reagents and byproducts by simple filtration and washing, allowing for the use of large excesses of reagents to drive reactions to completion. peptide.comiris-biotech.de The general process begins with the anchoring of the C-terminal amino acid to the resin, followed by iterative cycles of deprotection and coupling until the desired peptide sequence is assembled. peptide.com Automated peptide synthesizers are often employed to enable efficient and reliable production.
The synthesis of Selcopintide typically utilizes the Fluorenylmethoxycarbonyl (Fmoc) chemistry strategy. The Fmoc group serves as a temporary protecting group for the α-amino group of the incoming amino acid. lgcstandards.com This protecting group is stable to the acidic conditions used for final cleavage from the resin but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lgcstandards.com This orthogonality between the temporary N-terminal protecting group and the permanent side-chain protecting groups is a key advantage of the Fmoc strategy. iris-biotech.denih.gov
Each cycle of synthesis involves two main steps:
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with a piperidine solution.
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain.
Optimizing coupling efficiency is critical to minimize the formation of deletion sequences and ensure a high yield of the target peptide. A coupling efficiency of over 90% is generally targeted for the synthesis of peptides like Selcopintide. Strategies to achieve this include:
Use of Excess Reagents: Molar excesses of the protected amino acid and coupling reagents are used to drive the reaction towards completion.
Coupling Reagents: Efficient activation of the carboxylic acid group of the incoming amino acid is achieved using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Temperature Control: Maintaining a consistent temperature, often around 25°C, during the coupling steps helps to prevent side reactions like epimerization.
| Reagent Category | Example Reagent | Function in Selcopintide Synthesis |
| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Temporary protection of the N-terminus of amino acids. |
| Resin | Rink Amide Resin | Solid support for peptide assembly, yields a C-terminal amide upon cleavage. |
| Coupling Reagents | HATU, HBTU | Activate the incoming amino acid to facilitate peptide bond formation. |
| Deprotecting Agent | Piperidine | Removes the Fmoc protecting group from the N-terminus. |
| Cleavage Reagent | Trifluoroacetic Acid (TFA) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. lgcstandards.com |
| Solvents | DMF, Acetonitrile (B52724) | Used for dissolving reagents and washing the resin. |
Analytical Characterization for Purity and Identity Confirmation
Following synthesis and cleavage from the resin, the crude peptide mixture contains the target peptide as well as various impurities, such as truncated or deletion sequences. Therefore, rigorous analytical characterization is required to confirm the purity and identity of Selcopintide.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the purification and purity assessment of synthetic peptides like Selcopintide. researchgate.netnih.gov Specifically, Reverse-Phase HPLC (RP-HPLC) is the most common mode used. In RP-HPLC, the separation is based on the differential hydrophobic interactions between the peptide and the stationary phase (typically a C18-modified silica). researchgate.net
The crude peptide is dissolved in a suitable solvent and injected into the HPLC system. A gradient elution is typically employed, where the concentration of an organic solvent (the strong mobile phase, e.g., acetonitrile) is gradually increased in the aqueous mobile phase (the weak mobile phase, e.g., water with 0.1% trifluoroacetic acid). This causes molecules to elute from the column in order of increasing hydrophobicity. The eluting peptide is detected by UV absorbance, usually at 214-220 nm, corresponding to the peptide backbone. The purity of the final product is determined by integrating the area of the target peptide peak relative to the total area of all peaks in the chromatogram. For research purposes, a purity of >95% is typically desired. lgcstandards.com
| Parameter | Condition | Purpose |
| Chromatography Mode | Reverse-Phase (RP-HPLC) | Separates peptides based on hydrophobicity. |
| Stationary Phase | C18 Column | Provides a non-polar surface for interaction. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Weak solvent; TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the peptide. |
| Detection | UV Absorbance (214-220 nm) | Detects the peptide bonds in the eluting molecules. |
| Purity Target | >95% | Standard for research-grade synthetic peptides. lgcstandards.com |
Mass Spectrometry (MS) is a powerful analytical technique used to confirm the identity of the synthesized peptide by accurately measuring its molecular weight. thermofisher.comub.edu For a peptide like Selcopintide, Electrospray Ionization (ESI) is a commonly used ionization method. ESI-MS generates multiply charged ions from the peptide molecules in solution, allowing for the analysis of relatively large molecules. ub.edu The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). ub.edu The resulting spectrum is analyzed to determine the molecular weight of the peptide, which is then compared to its theoretical calculated mass. This serves as a definitive confirmation that the correct peptide sequence has been synthesized.
| Parameter | Value | Source |
| Compound | Selcopintide | medchemexpress.com |
| Sequence | KYKQKRRSYK | |
| Theoretical Molecular Weight | 1444.68 Da | |
| Ionization Technique | Electrospray Ionization (ESI) |
Formulation Strategies for Preclinical Research
Proper formulation is crucial for maintaining the stability and biological activity of peptide therapeutics during storage and experimental use. drug-dev.comnih.gov For preclinical studies, Selcopintide (acetate) is often prepared as a lyophilized powder, which can be reconstituted in a suitable buffer before use. The acetate (B1210297) salt form generally offers enhanced water solubility and stability compared to the free form. medchemexpress.com
Lyophilization, or freeze-drying, is a process that removes water from the peptide formulation at low temperatures, significantly enhancing its long-term stability by restricting molecular mobility and preventing degradation reactions. biopharminternational.comcore.ac.uk The process involves three main steps: freezing, primary drying (sublimation of ice under vacuum), and secondary drying (desorption of unfrozen water). biopharminternational.comcore.ac.uk
However, the stresses encountered during freezing and drying (e.g., ice crystal formation, pH shifts, increased solute concentration) can denature the peptide. biopharminternational.com To mitigate this, cryoprotectants are included in the formulation. These are excipients that protect the active pharmaceutical ingredient (API) from damage. nih.gov Trehalose is a common cryoprotectant used in peptide formulations. nih.govmdpi.com It is a non-reducing disaccharide that forms a stable, amorphous glassy matrix during lyophilization. biopharminternational.com This glassy state entraps the peptide molecules, restricting their mobility and preventing aggregation or unfolding, thus preserving their native conformation and biological activity upon reconstitution. biopharminternational.com Other sugars like sucrose (B13894) and mannitol (B672) can also be used as cryoprotectants or bulking agents. biopharminternational.comgoogle.com
| Excipient | Type | Function in Lyophilization |
| Trehalose | Disaccharide Sugar | Cryoprotectant; forms a stable glassy matrix to protect peptide structure during freezing and drying. biopharminternational.comnih.gov |
| Sucrose | Disaccharide Sugar | Cryoprotectant/Stabilizer; similar mechanism to trehalose. biopharminternational.commdpi.com |
| Mannitol | Sugar Alcohol | Bulking agent; provides an elegant cake structure. Can also act as a cryoprotectant. biopharminternational.comgoogle.com |
| Glycine | Amino Acid | Bulking agent/Cryoprotectant. biopharminternational.comgoogle.com |
Reproducibility and Batch Variability Documentation
The production of complex biologics like Selcopintide requires that the manufacturing process is well-designed and capable of reproducible commercial manufacture. iabs.org Ensuring batch-to-batch reproducibility is critical as even minor changes in the manufacturing process can lead to significant differences in the final product, affecting research outcomes and downstream processing. nih.govopenaccessjournals.com A data-centric approach throughout the development and manufacturing lifecycle is pivotal for managing variability and ensuring a smooth transition from early-stage research to potential large-scale production. zaether.com
Key strategies for managing batch-to-batch variability include establishing clear sequence criteria and optimizing manufacturing processes. zaether.com Documentation is a cornerstone of this quality control. For preclinical studies, protocols that ensure reproducibility involve adherence to solid-phase peptide synthesis (SPPS) standards with high coupling efficiency, comprehensive characterization of purity using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), and controlled storage conditions, such as at -80°C in a desiccated state.
Process Performance Qualification (PPQ) is used to evaluate if a process design is capable of reproducible manufacturing by characterizing inter-batch and intra-batch variability. iabs.org To demonstrate equivalence between different batches, regulatory guidance often suggests that a comparison should be conducted on at least three batches of a product. nih.gov Sampling plans are designed to be representative of the entire batch, often involving testing of units from the beginning, middle, and end of the production run. iabs.org
Table 1: Documentation and Control Strategies for Ensuring Reproducibility
| Control Parameter | Method/Protocol | Purpose | Citation |
| Synthesis Protocol | Adherence to Fmoc-based Solid-Phase Peptide Synthesis (SPPS) with >90% coupling efficiency. | Ensures consistent and complete peptide chain assembly. | |
| Purity Verification | Characterization by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS). | Confirms the correct molecular weight and purity of the final peptide. | |
| Batch Comparison | Comparison of at least three production batches for key quality attributes. | Demonstrates statistical equivalence and process consistency. | nih.gov |
| Sampling Plan | Testing of samples from the beginning, middle, and end of the filling period. | Ensures homogeneity across the entire batch. | iabs.org |
| Storage Conditions | Lyophilization with cryoprotectants (e.g., trehalose) and storage at -80°C under desiccated conditions. | Maintains peptide stability and prevents degradation over time. |
Chemical Reaction Pathways during Synthesis
The synthesis of Selcopintide (acetate), a synthetic peptide with the ten-amino-acid sequence Lys-Tyr-Lys-Gln-Lys-Arg-Arg-Ser-Tyr-Lys, is achieved through a series of controlled chemical reactions. medchemexpress.commedchemexpress.com The primary reaction pathway involves the sequential formation of peptide bonds in a linear fashion, a process known as linear synthesis. wikipedia.org This is typically accomplished using a methodology called solid-phase peptide synthesis (SPPS) with Fluorenylmethyloxycarbonyl (Fmoc) chemistry. Under the standard conditions for this type of synthesis, the molecule primarily undergoes peptide bond formation and cleavage reactions.
The synthesis pathway can be broken down into several key stages:
Resin Selection and Preparation : A solid support, commonly Wang resin, is utilized due to its compatibility with Fmoc chemistry. The resin is activated to prepare it for the attachment of the first amino acid.
Sequential Amino Acid Coupling : Protected amino acids are added one by one to the growing peptide chain. This peptide bond formation is facilitated by carbodiimide-based coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). To prevent unintended side reactions, the reactive side chains of certain amino acids are protected with temporary chemical groups, such as tert-Butyl (tBu) for serine and nitro (NO₂) for arginine.
Fmoc-Deprotection : After each amino acid is successfully coupled, the temporary Fmoc protecting group at the N-terminus of the peptide is removed, allowing for the next protected amino acid to be added.
Cleavage and Final Deprotection : Upon the assembly of the complete ten-amino-acid sequence, the peptide is cleaved from the resin support. This step also removes the permanent side-chain protecting groups using a cleavage cocktail, which typically includes a strong acid like trifluoroacetic acid (TFA).
Purification : The resulting crude peptide is precipitated, washed, and then purified, most commonly via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The purification process uses a gradient of acetonitrile in water, often containing an ion-pairing agent like TFA. In some processes, acetic acid may be used in the mobile phase instead of TFA to yield the acetate salt directly and avoid residual trifluoroacetate (B77799) in the final product. google.com
Table 2: Key Reagents in the Chemical Synthesis of Selcopintide (acetate)
| Reagent/Compound Name | Abbreviation | Role in Synthesis Pathway | Citation |
| Fluorenylmethyloxycarbonyl | Fmoc | Temporary protecting group for the amino-terminus of amino acids. | |
| Wang Resin | - | Solid support onto which the peptide is synthesized. | |
| N,N'-diisopropylcarbodiimide | DIC | Coupling reagent that facilitates peptide bond formation. | |
| 1-hydroxybenzotriazole | HOBt | Additive used with coupling reagents to improve efficiency and reduce side reactions. | |
| tert-Butyl | tBu | Permanent protecting group for the side chains of certain amino acids (e.g., Serine). | |
| Nitro | NO₂ | Permanent protecting group for the side chain of Arginine. | |
| Trifluoroacetic acid | TFA | Strong acid used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. | |
| Acetonitrile | - | Organic solvent used as the mobile phase in RP-HPLC purification. |
Computational Chemistry and Molecular Modeling in Selcopintide Acetate Research
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as Selcopintide) when bound to a second (a receptor or protein target). mdpi.comnih.gov This method is crucial for understanding the structural basis of the peptide's biological activity. By predicting the binding pose and affinity, docking studies can identify key amino acid residues involved in the interaction, providing a foundation for rational drug design. nih.gov For Selcopintide, which mimics the function of the larger CPNE7 protein to promote dentin regeneration, docking studies would aim to identify its specific binding partners and elucidate how it initiates the signaling cascade that upregulates odontoblast marker genes.
While Selcopintide is derived from CPNE7, computational studies could explore its interaction with the parent protein itself or other potential receptors involved in dentinogenesis. Tools like AutoDock Vina are widely used for blind docking, where the entire protein surface is searched for potential binding sites, and for predicting binding affinities, typically expressed in kcal/mol. nih.gov Lower binding energy values suggest a more stable and favorable interaction. nih.gov
In cases where an experimental 3D structure of the target protein is unavailable, its structure can be predicted with high accuracy using deep learning models such as AlphaFold. nih.govsubstack.com The predicted protein structure can then be used for docking simulations with Selcopintide to generate hypotheses about their interaction.
Table 1: Illustrative Example of Molecular Docking Results for Selcopintide
This table presents hypothetical data to illustrate the typical output of a molecular docking simulation.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|---|
| Receptor X | -9.8 | ASP-112, LYS-234, GLU-237 | Hydrogen Bonds, Electrostatic |
| Receptor Y | -8.5 | TYR-88, PHE-150, LEU-154 | Hydrophobic, Pi-Stacking |
Molecular Dynamics Simulations for Conformational Analysis and System Interactions
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamic behavior of molecules over time. nih.gov For a flexible peptide like Selcopintide, MD simulations are essential for exploring its conformational landscape in a solution or near a cell membrane, which cannot be captured by static docking models. mdpi.comresearchgate.net These simulations can reveal how the peptide folds, its stability, and how it interacts with its environment, such as water molecules or lipid bilayers. nih.gov By understanding the peptide's dynamic behavior, researchers can identify the most probable and biologically relevant conformations that are responsible for its function. nih.govnih.gov
Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Radius of Gyration (Rg) to measure compactness, and Solvent Accessible Surface Area (SASA) to understand its exposure to the solvent. mdpi.comdtu.dk
| Hydrogen Bonds | Analysis of the formation and breaking of hydrogen bonds within the peptide or with the solvent. | Provides information on the stability of secondary structures (e.g., helices, turns). |
Quantum Chemistry Calculations (e.g., Density Functional Theory)
Quantum chemistry calculations, particularly Density Functional Theory (DFT), offer a highly accurate method for investigating the electronic structure of molecules. wikipedia.orgmdpi.com DFT can be used to study specific aspects of Selcopintide with high precision, such as the geometry of its ground state, the distribution of electronic charge, and the nature of specific non-covalent interactions (e.g., hydrogen bonds or salt bridges) that stabilize its complex with a target protein. nih.govrsc.org While computationally more intensive than molecular docking or classical MD, DFT is invaluable for refining force field parameters used in MD simulations and for providing a deeper understanding of reaction mechanisms and molecular properties at the electronic level. nih.gov
Table 3: Properties Calculable via DFT for Selcopintide Research
| Property | Relevance to Selcopintide |
|---|---|
| Optimized Geometry | Provides the most stable 3D arrangement of atoms. |
| Electron Density/Charge Distribution | Helps identify nucleophilic and electrophilic sites crucial for interactions. |
| HOMO-LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate chemical reactivity. nih.gov |
| Interaction Energies | Accurately calculates the strength of specific bonds, such as hydrogen bonds. |
| Vibrational Frequencies | Can be compared with experimental spectroscopic data (e.g., Infrared) to validate the computed structure. |
Integration of In Silico Modeling with Experimental Validation
A cornerstone of computational research is the validation of in silico predictions through wet-lab experiments. nih.govnih.gov Computational models generate hypotheses about a molecule's behavior, which must be confirmed by empirical data. mdpi.com For Selcopintide, the binding affinities predicted by molecular docking can be experimentally measured using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). springernature.com
Surface Plasmon Resonance (SPR) is a real-time, label-free technique that measures the binding kinetics and affinity of interactions by detecting changes in the refractive index on a sensor surface as an analyte flows over it. mdpi.comnih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n). malvernpanalytical.comstevensonlab.com
Functional Assays , such as measuring the upregulation of odontoblast markers like DSPP and Nestin, provide the ultimate validation that the computationally predicted interactions translate into the desired biological activity. medchemexpress.com
Table 4: Hypothetical Comparison of In Silico and Experimental Data
| Parameter | In Silico Prediction (Docking) | Experimental Validation Method | Potential Experimental Result |
|---|---|---|---|
| Binding Affinity (Kd) | 150 nM | Surface Plasmon Resonance (SPR) | 125 nM |
| Binding Enthalpy (ΔH) | -8.5 kcal/mol | Isothermal Titration Calorimetry (ITC) | -9.2 kcal/mol |
| Biological Activity | High predicted efficacy | Functional Assay (DSPP gene expression) | Significant dose-dependent increase |
Applications in Peptidomimetic Design and Optimization
The insights gained from computational modeling and experimental validation create a powerful feedback loop for peptide optimization. researchgate.net By understanding the structure-activity relationship of Selcopintide, researchers can design peptidomimetics—molecules that mimic the essential features of the peptide but have improved properties, such as enhanced stability, better binding affinity, or increased resistance to enzymatic degradation.
For instance, if modeling reveals that a specific lysine residue is critical for binding but also a target for proteases, it could be substituted with a non-natural amino acid that retains the positive charge but is not recognized by enzymes. Computational tools can then be used to predict the impact of such modifications on the peptide's conformation and binding affinity before undertaking costly chemical synthesis and experimental testing. researchgate.net This iterative cycle of in silico design, synthesis, and validation accelerates the development of next-generation therapeutics based on the Selcopintide scaffold.
Table 5: Mentioned Compound Names
| Compound Name |
|---|
| Selcopintide (acetate) |
| Copine-7 (CPNE7) |
| Dentin Sialophosphoprotein (DSPP) |
Advanced Analytical Techniques for Selcopintide Acetate in Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of peptide-based drugs like Selcopintide in biological fluids due to its high sensitivity, specificity, and wide dynamic range. preprints.orgnih.govmdpi.com The development of a robust LC-MS/MS method for Selcopintide would involve careful optimization of chromatographic separation and mass spectrometric detection.
Chromatographic Separation: Given Selcopintide's hydrophilic and cationic nature, reversed-phase high-performance liquid chromatography (RP-HPLC) presents challenges, such as poor retention on standard C18 columns. preprints.orgmdpi.com To overcome this, several strategies can be employed. The use of a C18 column with a polar-embedded phase can help shield residual silanols and improve peak shape. researchgate.net Additionally, mobile phase additives are critical. Formic acid is commonly used as it is compatible with mass spectrometry and aids in the protonation of peptides, which is favorable for positive ion mode detection. mdpi.comnih.gov A gradient elution using water and a more organic solvent like acetonitrile (B52724) is standard. For highly hydrophilic peptides, derivatization with agents like propionic anhydride (B1165640) can increase hydrophobicity and improve retention on the RP column. preprints.orgmdpi.com
Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode, as the basic residues (lysine and arginine) are readily protonated. preprints.orgmdpi.com The analysis is conducted in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity. This involves selecting a specific precursor ion (the protonated molecule of Selcopintide) and one or more specific product ions generated through collision-induced dissociation (CID). nih.govlcms.cz Given Selcopintide's molecular weight, multiple charge states of the precursor ion would likely be observed, and the most abundant one would be selected for fragmentation. An isotopically labeled version of Selcopintide would serve as the ideal internal standard to correct for matrix effects and variability in sample processing and instrument response. nih.gov
A hypothetical validated LC-MS/MS method for Selcopintide in human plasma is detailed in the table below, based on typical parameters for similar short, cationic peptides.
| Parameter | Condition |
|---|---|
| Instrument | Triple Quadrupole Mass Spectrometer with ESI Source |
| LC Column | C18 with polar-embedded phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Linear gradient from 5% to 50% B over 5 minutes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transition (Analyte) | To be determined experimentally (e.g., based on a doubly or triply charged precursor) |
| Hypothetical MRM Transition (Internal Standard) | To be determined experimentally (for a stable isotope-labeled Selcopintide) |
| Linear Range | e.g., 0.5 - 100 ng/mL |
Sample Preparation Methodologies for Complex Biological Samples
Effective sample preparation is critical to remove interfering substances from biological matrices like plasma or serum, such as proteins and phospholipids, which can suppress the ionization of the analyte and contaminate the LC-MS system. nih.govorganomation.comnih.gov For a highly cationic peptide like Selcopintide, a multi-step approach combining protein precipitation and solid-phase extraction (SPE) is often optimal.
Protein Precipitation: This is a common first step to remove the bulk of proteins. organomation.comnih.gov Acetonitrile is a frequently used precipitation solvent. core.ac.uk Another effective agent is trichloroacetic acid (TCA), which has been shown to provide good recovery for peptides with molecular weights under 3000 Da, a category that includes Selcopintide. nih.gov After adding the precipitating agent and centrifuging, the resulting supernatant contains the peptide of interest and other small molecules.
Solid-Phase Extraction (SPE): SPE is a powerful technique for further cleanup and concentration of the analyte. nih.govbioanalysis-zone.com Given Selcopintide's positive charge, a mixed-mode SPE sorbent with both reversed-phase and weak cation exchange (WCX) functionalities would be highly effective. waters.commdpi.com This type of sorbent can retain the peptide through both hydrophobic and electrostatic interactions, allowing for more rigorous washing steps to remove interferences. The elution is then typically achieved with a solvent mixture containing a high percentage of organic solvent and an additive like trifluoroacetic acid or ammonium (B1175870) hydroxide (B78521) to disrupt the ionic interactions. waters.comnih.gov
A representative sample preparation workflow for the extraction of Selcopintide from human plasma is outlined below.
| Step | Procedure | Purpose |
|---|---|---|
| 1. Protein Precipitation | To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex and centrifuge. | Removes the majority of plasma proteins. |
| 2. SPE Column Conditioning | Condition a mixed-mode WCX SPE cartridge with methanol (B129727) followed by water. | Prepares the sorbent for sample loading. |
| 3. Sample Loading | Load the supernatant from the precipitation step onto the conditioned SPE cartridge. | Adsorbs the analyte and some interferences onto the sorbent. |
| 4. Washing | Wash the cartridge with an aqueous buffer (e.g., ammonium acetate) followed by a weak organic solvent wash (e.g., 5% methanol in water). | Removes unretained and weakly retained interferences. |
| 5. Elution | Elute Selcopintide with a small volume of a strong organic solvent containing an acid or base (e.g., 5% ammonium hydroxide in 90% acetonitrile/10% water). | Desorbs the purified and concentrated analyte. |
| 6. Evaporation & Reconstitution | Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis. | Further concentrates the sample and ensures compatibility with the LC system. |
Spectroscopic Methods for Structural Characterization in Solution (e.g., Circular Dichroism)
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to study the secondary structure of peptides and proteins in solution. mdpi.comnih.govunits.it It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The far-UV region (190-250 nm) of the CD spectrum is particularly sensitive to the peptide backbone conformation.
For a short, flexible peptide like Selcopintide, its conformation is expected to be highly dependent on the solvent environment.
In an aqueous buffer (e.g., phosphate (B84403) buffer): Many short, linear cationic peptides exist in a disordered or random coil conformation. mdpi.comresearchgate.net This would be characterized by a CD spectrum with a strong negative band around 200 nm. conicet.gov.ar
In a membrane-mimicking environment (e.g., sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE)): The presence of a hydrophobic environment can induce the formation of ordered secondary structures. mdpi.comconicet.gov.ar For many cationic peptides, this results in the adoption of an α-helical conformation. researchgate.net An α-helical structure is identified by a characteristic CD spectrum with two negative bands at approximately 208 nm and 222 nm, and a strong positive band around 192 nm. mdpi.com
The structural flexibility of Selcopintide and its potential to adopt a more ordered conformation upon interaction with cell membranes could be a key aspect of its biological activity. CD spectroscopy provides an excellent tool to investigate these conformational changes. rsc.orgnih.gov
A hypothetical summary of CD spectral data for Selcopintide in different solvents is presented below.
| Solvent Condition | Expected Predominant Conformation | Characteristic CD Spectral Features |
|---|---|---|
| 10 mM Phosphate Buffer (pH 7.4) | Random Coil / Unordered | Single strong negative minimum near 200 nm |
| 50% Trifluoroethanol (TFE) in Buffer | α-Helix | Negative minima at ~208 nm and ~222 nm; Positive maximum at ~192 nm |
| 30 mM Sodium Dodecyl Sulfate (SDS) | α-Helix | Negative minima at ~208 nm and ~222 nm; Positive maximum at ~192 nm |
Comparative Pharmacological and Mechanistic Research
Selcopintide (Acetate) versus Other Peptide-Based Therapeutics
Selcopintide, a synthetic 10-amino-acid peptide derived from Copine7 (CPNE7), represents a targeted approach within the broader class of peptide-based therapeutics. medchemexpress.comnih.gov While peptide drugs, in general, are known for their high target specificity and potency, Selcopintide's function in tissue regeneration distinguishes it from many other therapeutic peptides that may have antimicrobial, anti-diabetic, or anti-tumor properties. nih.gov
A key area of comparison is in periodontal regeneration, where Selcopintide's performance has been evaluated against Enamel Matrix Derivative (EMD), a well-established protein-based therapeutic agent. In a preclinical study on class II furcation defects in beagle dogs, both formulations of Selcopintide demonstrated significant regenerative potential for periodontal tissues, with outcomes that were comparable to those achieved with EMD treatment. nih.govpatsnap.com Histological analysis revealed that specimens treated with Selcopintide displayed well-organized periodontal ligaments and improved cementum formation, similar to the results seen with EMD. nih.govpatsnap.com This suggests Selcopintide's viability as an alternative bioactive agent for periodontal regeneration. nih.gov
Peptide therapeutics offer advantages such as predictable metabolism into non-toxic amino acids and a lower likelihood of metabolic interactions compared to small molecules. nih.gov Selcopintide's localized action, with no detectable systemic absorption in a first-in-human clinical trial, aligns with the favorable safety profile often associated with targeted peptide therapies. doaj.orgnih.gov This contrasts with some linear antimicrobial peptides which can exhibit high toxicity when administered systemically. nih.gov Selcopintide's mechanism, which involves activating specific cellular pathways for regeneration, is more nuanced than that of antimicrobial peptides that often work by physically disrupting bacterial cell membranes. nih.gov
| Feature | Selcopintide (Acetate) | Enamel Matrix Derivative (EMD) | Antimicrobial Peptides (e.g., Polymyxins) |
|---|---|---|---|
| Primary Function | Tissue Regeneration (Dentin, Periodontal) medchemexpress.compatsnap.com | Periodontal Regeneration nih.govpatsnap.com | Antimicrobial nih.gov |
| Mechanism of Action | Upregulates specific genes (e.g., DSPP, Nestin, POSTN, CAP) to induce differentiation of odontoblasts, cementoblasts, and PDLCs. medchemexpress.compatsnap.com | Promotes periodontal regeneration, including cementum formation. nih.govpatsnap.com | Primarily involves disruption of the bacterial cell membrane. nih.gov |
| Source | Synthetic 10-amino acid peptide derived from human CPNE7 protein. medchemexpress.comnih.gov | Protein-based agent. patsnap.com | Often derived from natural sources or synthesized. nih.gov |
| Clinical Application | Dentin Hypersensitivity, Periodontal Regeneration. nih.govdoaj.org | Periodontal Regeneration. patsnap.com | Bacterial Infections (often topical due to toxicity). nih.gov |
| Preclinical Comparison | Demonstrated regenerative outcomes comparable to EMD in a periodontal defect model. nih.gov | Established benchmark for periodontal regeneration in comparative studies. nih.gov | Not applicable for direct comparison in regeneration. |
Distinctive Mechanisms of Action Compared to Other Regenerative Agents
Selcopintide's mechanism of action is fundamentally distinct from many other regenerative and therapeutic agents, particularly those used in dentistry. It operates on a biological and cellular level to promote physiologic tissue restoration rather than providing a temporary or purely structural fix. nih.gov
Versus Conventional Dentin Hypersensitivity Treatments: Current treatments for dentin hypersensitivity primarily rely on two non-regenerative strategies: superficial occlusion of dentinal tubules with materials that are susceptible to degradation, or desensitization of the nerve. doaj.orgnih.govnih.gov These methods offer only temporary relief. doaj.orgnih.govnih.gov In contrast, Selcopintide induces odontoblast differentiation and physiologic dentin regeneration, creating a natural, biological seal of the exposed tubules for a potentially more durable solution. doaj.orgnih.gov
Versus Biomimetic Remineralization Agents: Some modern strategies aim to promote dentin remineralization to block tubules. However, the mineral deposited by these agents often lacks the organic matrix and hierarchical structure of natural dentin. nih.gov This can compromise mechanical strength and acid resistance, affecting long-term stability. Selcopintide’s mechanism is distinct as it involves cellular processes that restore the original tubular structure of dentin. medchemexpress.comnih.gov
Versus Other Growth Factors and Bioactive Agents: When compared to other potent bioactive agents used in tissue regeneration, such as recombinant human bone morphogenetic protein-2 (rhBMP-2), Selcopintide exhibits a notable difference in its safety profile at higher concentrations. Studies have shown that elevated doses of agents like rhBMP-2 can lead to complications, including compromised bone mineralization and adverse soft tissue effects. springermedizin.de Conversely, in a preclinical periodontal defect model, even a high concentration of Selcopintide showed no adverse effects such as ankylosis, inflammation, or bone resorption, highlighting its potential as a safe alternative. springermedizin.de Selcopintide promotes the organized regeneration of periodontal structures, including the formation of new cementum and well-aligned periodontal ligament fibers, an effect mediated by upregulating key proteins like Cementum Attachment Protein (CAP). patsnap.comspringermedizin.de
The approach of using peptides like Selcopintide aligns with a broader trend in regenerative medicine that utilizes specific biological molecules to stimulate the body's own stem cells and healing processes, as opposed to therapies that rely on exogenous materials or less specific stimulatory agents like platelet-rich plasma (PRP). pharmatimes.com
| Regenerative Agent | Primary Mechanism of Action | Nature of Effect | Key Distinctions from Selcopintide |
|---|---|---|---|
| Selcopintide (Acetate) | Induces differentiation of native progenitor cells (e.g., odontoblasts, cementoblasts) by upregulating specific marker genes. medchemexpress.compatsnap.com | Biological Regeneration (Physiologic tissue restoration). nih.gov | N/A |
| Conventional Desensitizers | Superficial occlusion of dentinal tubules or nerve desensitization. nih.gov | Physical/Chemical Block (Non-regenerative, temporary). nih.govnih.gov | Does not regenerate tissue; provides symptomatic relief. nih.gov |
| Biomimetic Remineralization Agents | Promotes mineral deposition to occlude tubules. nih.gov | Mineral Deposition (Acellular). nih.gov | Lacks the organic matrix and hierarchical structure of natural dentin restored by Selcopintide. nih.gov |
| rhBMP-2 | Induces osteogenic differentiation for bone regeneration. springermedizin.de | Biological Regeneration (Potent osteoinduction). springermedizin.de | Can cause adverse effects (e.g., inflammation, improper bone formation) at high doses, which have not been observed with Selcopintide. springermedizin.de |
| Platelet-Rich Plasma (PRP) | Releases a cocktail of growth factors to stimulate healing and activate local stem cells. pharmatimes.com | General Biological Stimulation. pharmatimes.com | Less targeted mechanism; relies on a broad mix of growth factors rather than a specific peptide-driven pathway. |
Challenges and Future Research Directions
Bridging In Vitro and In Vivo Discrepancies through Mechanistic Studies
A significant challenge in the development of Selcopintide lies in reconciling the observations from laboratory-based cell studies (in vitro) with results from animal models (in vivo). In vitro studies have shown that Selcopintide effectively penetrates odontoblastic cells (like MDPC-23 cells) and upregulates key odontoblast marker genes such as Dentin Sialophosphoprotein (DSPP) and Nestin. medchemexpress.commedchemexpress.com This upregulation is a positive indicator of its potential to induce dentin formation.
However, the robust biomarker upregulation seen in vitro does not always translate directly to the extent or quality of dentin regeneration observed in vivo. In preclinical models using human dental pulp cells transplanted into a fibrin (B1330869) gel, Selcopintide does induce the formation of dentin-like tissue. medchemexpress.com Yet, discrepancies can arise due to the complex biological environment in a living organism, which is absent in a controlled cell culture setting.
To bridge this gap, future research must focus on mechanistic bridging studies. These studies would aim to systematically compare the molecular and cellular responses to Selcopintide across different experimental systems.
Table 1: Proposed Mechanistic Bridging Studies for Selcopintide (acetate)
| Research Approach | Objective | Methodology Example |
| Comparative Transcriptomics | To identify differences in gene expression between in vitro and in vivo models. | Conduct RNA-sequencing (RNA-seq) on both 3D cell cultures and animal tissue samples treated with Selcopintide to identify off-target pathways that may be activated in vivo. |
| Advanced Cell Culture Models | To better mimic the in vivo environment. | Utilize 3D organoid cultures of dental pulp that more closely represent the cellular complexity and architecture of the natural tissue. |
| Pathway Validation | To confirm the functional relevance of identified pathways. | Use knockout models (e.g., CRISPR-Cas9) to target specific genes or pathways identified in the transcriptomic analysis to assess their impact on Selcopintide's efficacy. |
By undertaking these detailed mechanistic studies, researchers can gain a clearer understanding of why discrepancies exist and how the in vivo environment modulates the peptide's activity, leading to more predictable and effective therapeutic strategies.
Addressing Contradictory Dose-Response Efficacy Data
Establishing a clear and predictable relationship between the dose of Selcopintide and its therapeutic effect is paramount. Current in vitro data indicates a positive dose-dependent effect, where increasing concentrations of the peptide (from 1 to 10 μg) lead to a corresponding increase in the activity of the dspp gene promoter. medchemexpress.commedchemexpress.com This suggests that higher doses, within this range, produce a stronger biological response at the cellular level.
However, a comprehensive picture of the dose-response curve, particularly in vivo, is still lacking. In drug development, it is not uncommon to encounter complex or contradictory dose-response relationships, such as a plateau effect where increasing the dose beyond a certain point yields no additional benefit, or even a paradoxical effect where higher doses lead to diminished efficacy. For Selcopintide, it is crucial to meticulously map this relationship to identify the optimal therapeutic window.
Future research should involve comprehensive dose-ranging studies in relevant animal models to:
Determine the minimum effective dose.
Identify the dose that produces the maximum therapeutic effect.
Investigate potential toxicity or off-target effects at supra-optimal doses.
These studies are essential for establishing a reliable efficacy profile and avoiding the administration of ineffective or potentially counterproductive doses.
Development and Application of New Approach Methodologies (NAMs)
The development of Selcopintide can be significantly accelerated by integrating New Approach Methodologies (NAMs). NAMs are defined as any technology, methodology, or approach that can provide information on chemical hazard and risk assessment, often with the goal of reducing or replacing traditional animal testing. setac.org These methods include computer-based (in silico) models, cell-based (in vitro) assays, and chemical (in chemico) techniques. nih.gov For a peptide therapeutic like Selcopintide, NAMs offer a faster and potentially more human-relevant way to assess its properties and predict its behavior. fda.govaltex.org
In Silico Modeling for Predictive Outcomes
In silico, or computational, modeling represents a powerful tool for predicting the biological activity and interactions of Selcopintide before it is even synthesized or tested in a lab. drugdiscoverytrends.com These models use computer algorithms to simulate the interactions between the peptide and its biological targets.
For Selcopintide, specific in silico approaches can be applied:
Structural Modeling: Tools like AlphaFold can be used to predict the 3D structure of its target protein, CPNE7.
Molecular Docking: Software such as AutoDock Vina can then be used to simulate how Selcopintide binds to CPNE7, predicting the binding affinity and identifying the key amino acids involved in the interaction.
Predictive ADMET Modeling: In silico tools can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Selcopintide and its future analogs, helping to filter out unpromising candidates early in the development process. drugdiscoverytrends.com
By leveraging these predictive models, researchers can design more effective experiments, reduce the number of compounds that need to be tested, and accelerate the journey from discovery to application. nih.gov
Quantitative Systems Pharmacology (QSP) Models
Quantitative Systems Pharmacology (QSP) is a sophisticated modeling discipline that integrates data from various sources to create a mathematical representation of a biological system. nih.govnih.gov A QSP model for Selcopintide would function as a "virtual patient," allowing researchers to simulate the effects of the peptide on the complex network of biological pathways involved in dentin regeneration. certara.com
While no QSP model currently exists for Selcopintide, its development would be a major step forward. Such a model would:
Incorporate data on drug properties, cellular interactions, and tissue-level physiology. nih.gov
Predict how different patient populations might respond to treatment.
Simulate the outcomes of different dosing regimens to optimize clinical trial design. ascpt.org
By building a QSP model, the complex interactions governing Selcopintide's efficacy can be explored in a way that is not possible through traditional experimental methods alone.
Exploration of Additional Biological Functions and Pathways (e.g., Oxidative Stress, Collagen Synthesis Beyond Dentin)
Emerging evidence suggests that the biological activities of Selcopintide may extend beyond its role in dentin regeneration. A key area for future research is its effect on oxidative stress and collagen synthesis in other tissues.
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key factor in cellular damage and aging. mdpi.com Recent findings indicate that the CPNE7 protein, from which Selcopintide is derived, is crucial for maintaining normal ROS levels. epo.org In CPNE7 knockout mice, ROS levels were significantly higher, and the collagen fibers in the skin's dermis were disorganized. uniupo.it
Selcopintide has been shown to have the ability to scavenge intracellular ROS. epo.org This antioxidant property has been observed not only in odontoblasts but also in cardiomyocytes (heart muscle cells) and dermal fibroblasts (skin cells). epo.org Furthermore, studies have demonstrated that Selcopintide can promote collagen synthesis in dermal fibroblasts, which is critical for skin health and elasticity. uniupo.itnih.gov
Table 2: Investigated and Potential Additional Functions of Selcopintide (acetate)
| Biological Process | Cell/Tissue Type | Observed/Potential Effect | Supporting Evidence |
| Oxidative Stress Reduction | Odontoblasts, Cardiomyocytes, Dermal Fibroblasts | Scavenges intracellular reactive oxygen species (ROS). epo.org | A patent application describes Selcopintide for scavenging ROS. epo.org |
| Collagen Synthesis | Dermal Fibroblasts | Promotes the synthesis of collagen, alleviating skin damage. uniupo.it | Studies show Selcopintide effectively promotes collagen synthesis in skin cells. uniupo.it |
| Bone Remodeling | Osteoblasts | Potential to modulate Wnt/β-catenin signaling, which is affected by oxidative stress. gavinpublishers.com | Oxidative stress is known to inhibit osteoblast differentiation; Selcopintide's antioxidant effect could be protective. gavinpublishers.com |
This suggests that Selcopintide could have therapeutic applications in skin health, cardiology, and potentially other areas where oxidative stress and collagen regulation are important, such as in bone remodeling. gavinpublishers.comnih.gov Future research should aim to fully characterize these additional functions and explore their therapeutic potential.
Optimization of Peptide Analogs for Enhanced Biological Activity
While Selcopintide has shown promise, there is potential to create improved versions, or analogs, with enhanced biological properties. The goal of peptide optimization is to modify the amino acid sequence to improve factors like potency, stability, duration of action, and specificity. nih.gov
Structure-activity relationship studies are key to this process. By systematically replacing specific amino acids in the Selcopintide sequence (KYKQKRRSYK) and evaluating the impact on its activity, researchers can identify which positions are critical for its function.
Strategies for creating enhanced Selcopintide analogs could include:
Amino Acid Substitution: Replacing certain amino acids with non-natural or D-amino acids to increase resistance to enzymatic degradation.
C-terminal Modification: Adding chemical groups to the end of the peptide, a strategy that has been shown to increase the potency and duration of action for other peptide therapeutics like somatostatin (B550006) analogs. nih.gov
The most potent analogs from these studies could offer significant advantages, such as requiring lower doses or less frequent administration, ultimately leading to a more effective and convenient therapeutic.
Preclinical Research Design for Reproducibility and Translational Value
The transition of a promising therapeutic agent like Selcopintide (acetate) from laboratory discovery to clinical application is contingent on the strength and reliability of its preclinical data. However, the broader field of biomedical research, including regenerative medicine, faces significant challenges with the reproducibility of preclinical findings. researchgate.netlqventures.com An estimated 50% or more of preclinical research may not be reproducible, leading to wasted resources and delays in developing new therapies. lqventures.comgenemod.net For Selcopintide, ensuring that preclinical studies are meticulously designed, executed, and reported is paramount for building a solid foundation for successful clinical trials and eventual therapeutic use. This involves a dedicated focus on enhancing both the reproducibility of experimental results and their translational value to human clinical scenarios. genemod.netnih.gov
Challenges in Current Preclinical Research
Several factors can impede the reproducibility and translational relevance of preclinical studies involving Selcopintide. These challenges span from the selection of research models to the specifics of experimental execution and outcome assessment.
A primary challenge lies in the standardization of research models . quintessence-publishing.com Research on Selcopintide's regenerative capabilities, particularly in dentin and periodontal applications, utilizes a wide array of models. These range from in vitro monolayer cell cultures and three-dimensional organoids to ex vivo tooth slice models and various in vivo animal models, including ectopic subcutaneous implantations in mice and orthotopic defect models in larger animals like dogs. researchgate.netresearchgate.netnih.govresearchgate.net While each model offers unique advantages for studying specific biological aspects, the lack of standardized models makes it difficult to compare findings across different studies. quintessence-publishing.com For instance, an ectopic model in a mouse may demonstrate tissue formation but fails to replicate the complex mechanical and biological environment of a tooth in the oral cavity, a scenario better represented by an orthotopic model in a larger animal. nih.gov
Experimental variability is another significant hurdle. genemod.net In the context of a peptide therapeutic, this can arise from multiple sources:
Peptide Synthesis and Formulation: Batch-to-batch variations in the synthesis of Selcopintide acetate (B1210297) can affect its purity, stability, and activity.
Delivery Vehicle: Selcopintide is often delivered using a scaffold or hydrogel. medchemexpress.com The physical and chemical properties of these carriers can vary, influencing the release kinetics and local concentration of the peptide, thereby affecting the experimental outcome. mdpi.comnih.gov
Surgical and Procedural Inconsistencies: In animal studies, minor variations in the surgical creation of defects (e.g., size and location of a Class II furcation defect) or the application of the therapeutic can introduce significant variability. researchgate.net
Finally, the assessment of regenerative outcomes presents its own set of challenges. Histological analysis, the gold standard for evaluating tissue regeneration, can be subjective. Differentiating true, functional regeneration (e.g., formation of tubular orthodentin) from simple repair (e.g., formation of fibrous scar tissue or osteodentin) requires rigorous, standardized criteria. nih.govresearchgate.net Furthermore, radiographic assessments must be standardized to allow for objective and comparable quantification of tissue formation across different studies and models. nih.gov
Table 1: Key Challenges in Preclinical Research of Selcopintide
| Challenge Area | Specific Issues | Impact on Research |
|---|---|---|
| Model Selection & Standardization | Lack of consensus on optimal in vitro, ex vivo, and in vivo models for dentin/periodontal regeneration. quintessence-publishing.com | Difficulty in comparing results across studies; potentially low translational relevance of simplified models. nih.gov |
| Use of both small (e.g., mouse) and large (e.g., dog) animal models with different physiological characteristics. researchgate.netnih.gov | Findings from one species may not be generalizable to another, or to humans. | |
| Experimental Variability | Batch-to-batch inconsistency in peptide synthesis and purity. | Variable efficacy and unreliable dose-response relationships. |
| Inconsistent properties of delivery scaffolds (e.g., hydrogels, membranes). mdpi.comnih.gov | Altered release kinetics and bioavailability of Selcopintide, affecting outcomes. | |
| Lack of standardized surgical procedures for creating defects in animal models. researchgate.net | High variability in baseline injury, making it difficult to assess treatment effects accurately. | |
| Outcome Assessment | Subjectivity in histological evaluation; difficulty in distinguishing true regeneration from repair. nih.gov | Inconsistent and potentially biased interpretation of therapeutic efficacy. |
| Non-standardized radiographic techniques and analysis. nih.gov | Inability to reliably quantify the extent of hard tissue formation. |
Future Research Directions for Enhanced Reproducibility and Translational Value
Addressing the challenges in preclinical research requires a multi-faceted approach focused on rigor, transparency, and clinical relevance. Future studies on Selcopintide should incorporate strategies to maximize the reliability and predictive power of their findings.
A critical step is the establishment and adoption of standardized protocols . This includes detailed descriptions of peptide handling and formulation, the properties of any delivery vehicle used, and precise procedures for animal models, such as the anatomical location and dimensions of surgically created defects. genemod.net Adherence to such protocols would reduce inter-laboratory variability and allow for more meaningful meta-analyses of data from different research groups.
Implementing rigorous study designs is fundamental to minimizing bias and increasing the statistical robustness of results. researchgate.net Key elements of such a design include:
Randomization: Randomly allocating animals to treatment and control groups to prevent selection bias. genemod.net
Blinding: Ensuring that investigators assessing the outcomes are unaware of the treatment allocation.
Appropriate Controls: Including not only untreated controls but also vehicle-only controls (i.e., the scaffold or gel without Selcopintide) to isolate the specific effect of the peptide.
Sample Size Calculation: Performing a priori power analysis to ensure that the study is sufficiently powered to detect a meaningful effect, which helps avoid false-negative results or the overestimation of effect sizes in underpowered studies.
To improve translational value , there should be a progressive and logical approach to model selection. While initial mechanistic and screening studies can be performed in vitro, later-stage preclinical validation should increasingly use advanced and orthotopic models that more closely mimic human physiology and the clinical context. nih.gov For dental applications, this means moving towards orthotopic defect models in larger animals like pigs or dogs, as their tooth size, anatomy, and oral environment are more comparable to humans. researchgate.netnih.gov
Finally, a commitment to comprehensive and transparent reporting is essential. All preclinical research on Selcopintide should adhere to established reporting guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines. This ensures that all methodological details, including peptide characterization, animal characteristics, housing conditions, and statistical methods, are fully disclosed, enabling other researchers to critically evaluate and replicate the work. nist.gov Publishing all results, including neutral or negative findings, is also crucial to prevent publication bias and provide a complete picture of the therapeutic potential of Selcopintide.
By systematically addressing these areas, future preclinical research on Selcopintide can generate a more robust and reliable body of evidence, thereby improving its potential for successful clinical translation and ultimately benefiting patients.
Table 2: Recommendations for Improving Reproducibility and Translational Value in Selcopintide Preclinical Studies
| Recommendation | Actionable Steps | Desired Outcome |
|---|---|---|
| Protocol Standardization | Develop and publish consensus protocols for common models (e.g., pulp capping, furcation defects). | Reduced inter-laboratory variability; improved ability to compare and synthesize data. |
| Specify and characterize delivery vehicles (e.g., scaffold porosity, degradation rate) in all publications. nih.gov | Clear understanding of the role of the delivery system in the therapeutic effect. | |
| Rigorous Study Design | Implement randomization of animals and blinding of outcome assessors. genemod.net | Minimized selection and detection bias, leading to more credible results. |
| Routinely include vehicle-only control groups. | Isolation of the therapeutic effect of Selcopintide from the effects of the delivery scaffold. | |
| Conduct and report a priori sample size and power calculations. | Ensure studies are adequately powered to produce reliable results and avoid inflated effect sizes. researchgate.net | |
| Clinically Relevant Models | Use orthotopic models in larger animals (e.g., dogs, pigs) for late-stage preclinical validation. nih.govnih.gov | Increased confidence in the potential for efficacy in human clinical scenarios. |
| Design studies with clinically relevant endpoints and long-term follow-up periods. | Better prediction of long-term stability and functional integration of regenerated tissue. | |
| Transparent Reporting | Adhere to ARRIVE guidelines for reporting all in vivo experiments. | Enhanced transparency, allowing for critical appraisal and replication by others. nist.gov |
| Register preclinical study protocols in a public repository before commencement. | Increased accountability and prevention of selective reporting or p-hacking. |
Q & A
Q. How can researchers optimize experimental designs to address contradictory data on Selcopintide acetate's dose-response efficacy across different dentinal defect models?
- Methodological Answer: Implement a factorial design to test variables like defect depth (shallow vs. deep), dosage (1–10 µg), and delivery vehicles (fibrin gel vs. hydrogels). Use ANOVA with post-hoc tests to identify interactions. Reference Table 1 in cellulose acetylation studies as a template for multi-variable experimental matrices. Address confounding factors via stratification or regression analysis .
Q. What statistical methods are recommended for analyzing time-dependent dentin regeneration data in Selcopintide acetate studies?
- Methodological Answer: Apply mixed-effects models to account for longitudinal measurements (e.g., weekly micro-CT scans) and individual variability. Use Kaplan-Meier analysis for time-to-regeneration endpoints. For small sample sizes, employ non-parametric tests like Wilcoxon signed-rank. Report confidence intervals and effect sizes to enhance reproducibility .
Q. How should researchers resolve discrepancies between in vitro biomarker upregulation and in vivo dentin regeneration outcomes with Selcopintide acetate?
- Methodological Answer: Conduct mechanistic bridging studies:
- Compare DSPP/Nestin expression levels in 3D cell cultures vs. animal models.
- Use RNA-seq to identify off-target pathways affecting in vivo efficacy.
- Validate findings via knockout models (e.g., CRISPR-Cas9 targeting CPNE7).
Address study limitations transparently in the discussion section, emphasizing biological vs. technical variability .
Q. What strategies are effective for integrating in silico modeling (e.g., molecular docking) with experimental validation of Selcopintide acetate's interactions with CPNE7 protein?
- Methodological Answer:
Use AlphaFold for CPNE7 structure prediction and AutoDock Vina for binding affinity calculations.
Validate docking results via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Corrogate computational data with functional assays (e.g., luciferase reporter assays for DSPP promoter activity).
Ensure alignment with FAIR data principles by depositing models in public repositories like Zenodo .
Methodological & Literature Review Questions
Q. How can researchers systematically review literature on peptide-based dentin regeneration therapies to contextualize Selcopintide acetate's novelty?
- Methodological Answer:
- Use PubMed/MEDLINE with MeSH terms: "dentin regeneration," "synthetic peptides," "CPNE7."
- Apply PRISMA guidelines for screening and include studies with ≥10 samples and controls.
- Critically appraise bias using tools like ROBINS-I for non-randomized studies.
Highlight Selcopintide's unique 344-353 amino acid sequence and fibrin gel delivery system vs. existing peptides (e.g., BMP-2) .
Q. What protocols ensure reproducibility in Selcopintide acetate synthesis and formulation for preclinical studies?
- Methodological Answer:
Q. How should researchers design a blinded, randomized controlled trial (RCT) for Selcopintide acetate in large animal models?
- Methodological Answer:
- Use block randomization to assign animals to treatment/control groups.
- Blind operators to treatment identity during surgery and outcome assessment.
- Include sham controls (fibrin gel without peptide) and power analysis to determine sample size.
- Pre-register protocols on platforms like Open Science Framework to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
